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Compound of Interest

Compound Name: Isoamyl-n-propyl-amine

Cat. No.: B15358245

Introduction

Aliphatic amines are a broad class of organic compounds characterized by an amino group
attached to a saturated carbon chain. They are utilized in a diverse range of industrial
applications, including as corrosion inhibitors, in the synthesis of pharmaceuticals and
pesticides, and as flotation agents. Due to their widespread use, understanding their potential
impact on the environment is of critical importance. This guide provides a comparative
overview of the ecotoxicity of Isoamyl-n-propyl-amine and structurally related aliphatic
amines, offering valuable data for researchers, scientists, and drug development professionals.
While experimental ecotoxicity data for Isoamyl-n-propyl-amine is not readily available in the
public domain, this guide presents data for analogous compounds to facilitate a comparative
risk assessment.

Quantitative Ecotoxicity Data

The ecotoxicity of a chemical is typically assessed by its effects on a range of aquatic
organisms, representing different trophic levels. The most common endpoints are the median
lethal concentration (LC50) for fish and the median effective concentration (EC50) for
invertebrates (like Daphnia) and algae. The following table summarizes available acute toxicity
data for several aliphatic amines structurally related to Isoamyl-n-propyl-amine.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15358245?utm_src=pdf-interest
https://www.benchchem.com/product/b15358245?utm_src=pdf-body
https://www.benchchem.com/product/b15358245?utm_src=pdf-body
https://www.benchchem.com/product/b15358245?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15358245?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

] Endpoint
Chemical CAS Molecular Test Exposure Referenc
. (Concentr ]
Name Number Formula Organism . Time e
ation)
Isoamyl-n-
78579-58- Data Not Data Not Data Not
propyl- C8H19N ) ) )
) 5 Available Available Available
amine
Dipropylam Leuciscus LC50: 100-
_ 142-84-7 C6H15N _ 48 h
ine idus (Ide) 500 mg/L
Daphnia EC50: 73
48 h
magna mg/L
Desmodes
mus EC50: 5.4
_ 72 h
subspicatu mg/L
s
EC50: Not
specified,
but showed
n_
) Vibrio greater )
Propylamin  107-10-8 C3HO9N ] ) o 15 min [1]
fischeri inhibition
e
than
ethylmethyl
amine
Not
specified,
but
) ) classified
Dibutylami Not
111-92-2 C8H19N - as harmful [2]
ne specified )
to aquatic
life with
long lasting
effects
© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://pubmed.ncbi.nlm.nih.gov/1815376/
https://pubchem.ncbi.nlm.nih.gov/compound/N-ethyl-3-methyl-N-propylbutan-1-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15358245?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

2-
) Ceriodaph LC50: 7.90
Aminoetha  141-43-5 C2H7NO ) ) 48 h [3]
nia dubia mg/L
nol
Cyclohexyl Data Not Data Not Data Not
] 108-91-8 C6H13N ] ) ]
amine Available Available Available
2. Leuciscus
. . . LC50: 147
Diethylami 100-37-8 C6H15NO idus " 96 h [3]
m
noethanol melanotus 9
Daphnia EC50: 79
48 h [3]
magna mg/L
Scenedes
mus EC50: 77.4
_ 72 h [3]
subspicatu mg/L

S

Note: The absence of data for Isoamyl-n-propyl-amine highlights a significant data gap. In

such cases, Quantitative Structure-Activity Relationship (QSAR) models can be employed to

predict the ecotoxicity based on the chemical's structure. QSAR models for aliphatic amines

often use the 1-octanol/water partition coefficient (log Kow) as a key predictor of toxicity.

Experimental Protocols

The ecotoxicity data presented in this guide are typically generated following standardized test

guidelines, such as those established by the Organisation for Economic Co-operation and

Development (OECD). These protocols ensure the reliability and comparability of data across

different laboratories and studies.

OECD 203: Fish, Acute Toxicity Test This test evaluates the acute lethal toxicity of a substance
to fish.

o Test Organism: Typically a freshwater species like Rainbow Trout (Oncorhynchus mykiss) or
Zebrafish (Danio rerio).
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e Procedure: Fish are exposed to the test substance in a static or semi-static system for 96
hours. A range of concentrations is tested to determine the concentration that is lethal to
50% of the test population (LC50).

o Observations: Mortalities are recorded at 24, 48, 72, and 96 hours. Any abnormal behavioral
or physiological responses are also noted.

o Data Analysis: The LC50 value and its 95% confidence limits are calculated using
appropriate statistical methods, such as probit analysis.

OECD 202: Daphnia sp. Acute Immobilisation Test This test assesses the acute toxicity of a
substance to aquatic invertebrates.

o Test Organism:Daphnia magna or a similar cladoceran species.

e Procedure: Young daphnids (less than 24 hours old) are exposed to a series of
concentrations of the test substance for 48 hours.

» Endpoint: The primary endpoint is immobilization, defined as the inability to swim after gentle
agitation. The concentration that causes immobilization in 50% of the daphnids (EC50) is
determined.

e Observations: Immobilization is recorded at 24 and 48 hours.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test This test determines
the effect of a substance on the growth of freshwater algae.

o Test Organism: A rapidly growing species of green algae, such as Pseudokirchneriella
subcapitata.

e Procedure: Exponentially growing algal cultures are exposed to various concentrations of the
test substance over a 72-hour period.

e Endpoint: The inhibition of cell growth in relation to a control group is measured. The
concentration that causes a 50% reduction in growth rate (ErC50) or yield (EyC50) is
calculated.
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+ Measurement: Algal growth can be determined by measuring cell counts, biomass, or
chlorophyll content.

Logical Workflow for Ecotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the ecotoxicity of an aliphatic
amine.
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Ecotoxicity assessment workflow for aliphatic amines.

Conclusion

The available data on aliphatic amines indicate that their ecotoxicity can vary significantly
depending on the specific structure of the molecule. Generally, longer and more complex alkyl
chains can lead to increased toxicity. The provided data for compounds structurally similar to
Isoamyl-n-propyl-amine suggest a potential for moderate aquatic toxicity. However, the lack
of direct experimental data for Isoamyl-n-propyl-amine represents a significant knowledge
gap. Therefore, it is recommended that experimental testing be conducted following
standardized OECD guidelines to accurately characterize its ecotoxicological profile. In the
interim, QSAR modeling could provide a preliminary estimation of its potential environmental
risk. This comparative guide serves as a valuable resource for researchers and professionals,
emphasizing the importance of robust ecotoxicological data for the responsible management of
chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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